3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
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Overview
Description
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is heated at 120°C for several hours, followed by cooling and precipitation in ice-cold water to obtain the desired product .
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with molecular targets such as c-Met and Pim-1 . These interactions inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation and induction of apoptosis. The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol can be compared with other triazolopyridazine derivatives, such as:
6-(3-Methylpiperidino)-[1,2,4]triazolo[4,3-b]pyridazine: This compound also exhibits biological activity but differs in its substituent groups, which can affect its pharmacological properties.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These derivatives have been studied for their antitubulin activity and show different biological effects compared to this compound.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative effects against various cancer cell lines.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often incorporates the formation of the triazole ring and subsequent thiol group introduction. For instance, a related compound was synthesized using hydrazine derivatives and pyridine-based substrates, demonstrating the versatility of synthetic routes available for these heterocycles .
Antiproliferative Effects
The biological activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer types. For example:
- IC50 Values : In a study involving a series of triazolo derivatives, compounds showed IC50 values ranging from 0.008 to 90.5 μM against different cancer cell lines . While specific IC50 data for this compound is not explicitly reported in the literature reviewed, it can be inferred that its structural analogs demonstrate potent activity.
The proposed mechanisms through which these compounds exert their antiproliferative effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
- C-Met Kinase Inhibition : Some derivatives have been identified as potential inhibitors of c-Met kinase, a target implicated in various cancers. The inhibition leads to reduced cell proliferation and increased apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives:
- Antitumor Activity Assessment : A comprehensive study assessed a range of triazolo derivatives against 60 cancer cell lines using sulforhodamine B assays. The results indicated promising antineoplastic activity across multiple types of cancer cells .
- Cell Line Specificity : Research has shown that specific substitutions on the triazolo ring can enhance selectivity and potency against particular cancer types. For instance, compounds with methoxy or ethoxy substitutions exhibited varied efficacy against breast and lung cancer cell lines .
Data Table: Summary of Antiproliferative Activities
Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 4q | SGC-7901 | 0.014 | Tubulin inhibition |
Compound 22i | A549 | 0.83 | C-Met inhibition |
3-(4-Ethoxyphenyl)-... | TBD | TBD | TBD |
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQTPQKVFRHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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